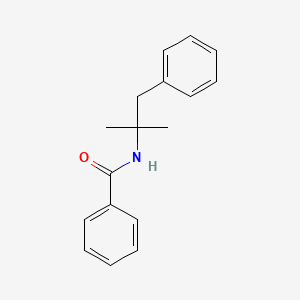![molecular formula C12H10O3 B14648382 Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl- CAS No. 53948-58-6](/img/structure/B14648382.png)
Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl- is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an oxirene ring fused to a naphthalene backbone, and two methyl groups at the 1a and 7a positions. The molecular formula for this compound is C12H10O3, and it has a molecular weight of 202.21 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-1,4-naphthoquinone with an epoxidizing agent such as m-chloroperbenzoic acid. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the formation of the oxirene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to obtain the desired purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxirene ring to a diol.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution.
Major Products
Oxidation: Produces naphthoquinones.
Reduction: Yields dihydroxy derivatives.
Substitution: Results in halogenated or nitrated naphthalene derivatives.
Aplicaciones Científicas De Investigación
Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl- involves its interaction with various molecular targets. The oxirene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-: Similar structure but with one methyl group.
2,3-Epoxy-2,3-dihydro-1,4-naphthoquinone: Lacks the additional methyl groups.
Menadione-2,3-epoxide: Another related compound with different substituents.
Uniqueness
Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of two methyl groups at the 1a and 7a positions can affect the compound’s stability and interaction with other molecules, making it distinct from its analogs.
Propiedades
Número CAS |
53948-58-6 |
|---|---|
Fórmula molecular |
C12H10O3 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
1a,7a-dimethylnaphtho[2,3-b]oxirene-2,7-dione |
InChI |
InChI=1S/C12H10O3/c1-11-9(13)7-5-3-4-6-8(7)10(14)12(11,2)15-11/h3-6H,1-2H3 |
Clave InChI |
FYKKAKRDATZSDN-UHFFFAOYSA-N |
SMILES canónico |
CC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



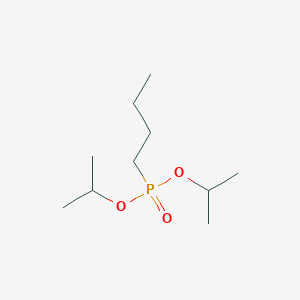
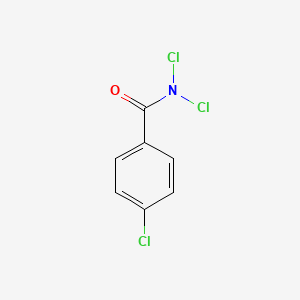
![2-{2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]but-1-en-1-yl}-1,3-benzothiazole](/img/structure/B14648314.png)
![Ethyl 3-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14648315.png)
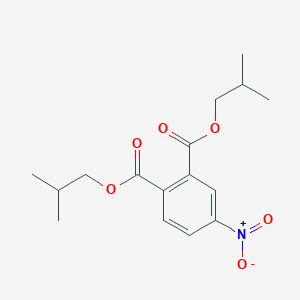
![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14648320.png)
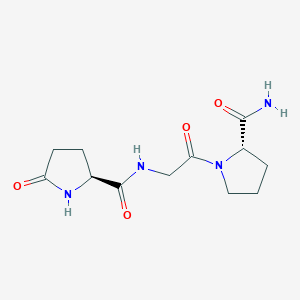

![(Pyridin-3-yl)methyl [4-(butylsulfanyl)phenyl]carbamate](/img/structure/B14648343.png)

![Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane](/img/structure/B14648357.png)

